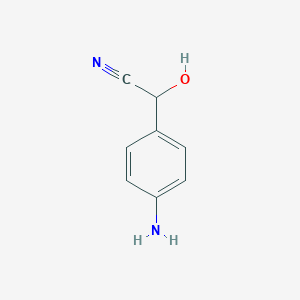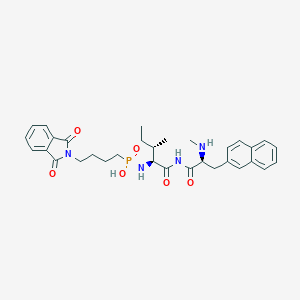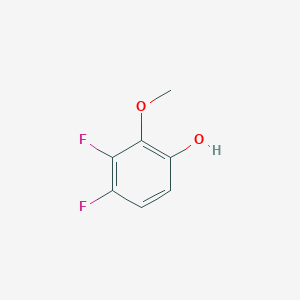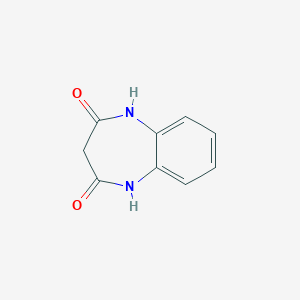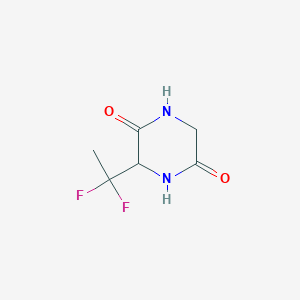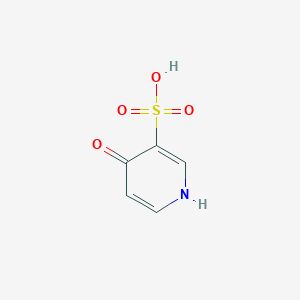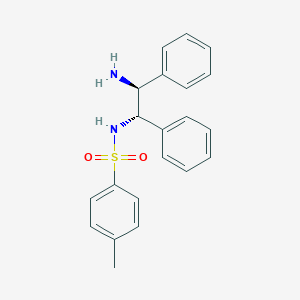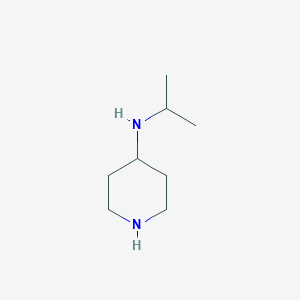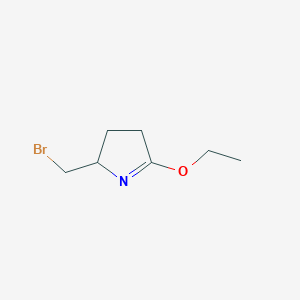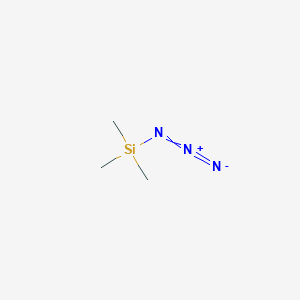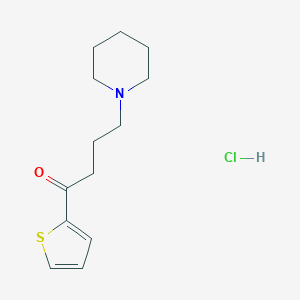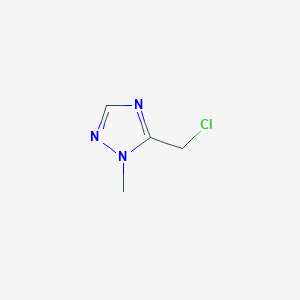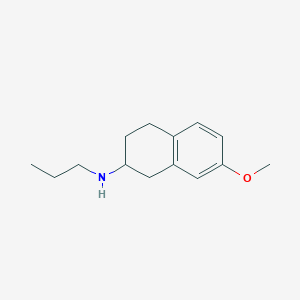
7-Methoxy-N-propyltetralin-2-amine
Vue d'ensemble
Description
7-Methoxy-N-propyltetralin-2-amine, also known as 7-MeO-NPT, is a chemical compound that belongs to the class of phenethylamines. It is a derivative of the neurotransmitter serotonin and is structurally similar to other psychedelic compounds such as N,N-Dimethyltryptamine (DMT) and psilocybin. This chemical compound has gained attention in scientific research due to its potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of 7-Methoxy-N-propyltetralin-2-amine involves the activation of the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. The activation of this receptor by 7-Methoxy-N-propyltetralin-2-amine results in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and motivation.
Effets Biochimiques Et Physiologiques
7-Methoxy-N-propyltetralin-2-amine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and motivation. It has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Methoxy-N-propyltetralin-2-amine in lab experiments include its unique mechanism of action and potential therapeutic benefits. However, there are also limitations to using this chemical compound in lab experiments. One limitation is the complexity of its synthesis, which can make it difficult to obtain in large quantities. Another limitation is the lack of research on its long-term effects and potential side effects.
Orientations Futures
There are several future directions for research on 7-Methoxy-N-propyltetralin-2-amine. One direction is to study its potential therapeutic benefits in the treatment of mental health disorders such as depression, anxiety, and addiction. Another direction is to study its mechanism of action and how it interacts with other neurotransmitter systems in the brain. Additionally, more research is needed on the long-term effects and potential side effects of using this chemical compound.
Applications De Recherche Scientifique
7-Methoxy-N-propyltetralin-2-amine has been studied for its potential therapeutic benefits in the treatment of various mental health disorders such as depression, anxiety, and addiction. It has been shown to have a unique mechanism of action that involves the activation of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Propriétés
Numéro CAS |
148258-42-8 |
|---|---|
Nom du produit |
7-Methoxy-N-propyltetralin-2-amine |
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
7-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C14H21NO/c1-3-8-15-13-6-4-11-5-7-14(16-2)10-12(11)9-13/h5,7,10,13,15H,3-4,6,8-9H2,1-2H3 |
Clé InChI |
RMRODALMKPMZFW-UHFFFAOYSA-N |
SMILES |
CCCNC1CCC2=C(C1)C=C(C=C2)OC |
SMILES canonique |
CCCNC1CCC2=C(C1)C=C(C=C2)OC |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

